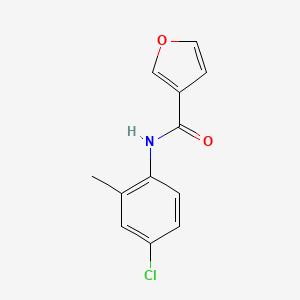
N-(4-chloro-2-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)furan-3-carboxamide, also known as CMF, is a synthetic compound that belongs to the class of furan carboxamides. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)furan-3-carboxamide involves its ability to inhibit various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and activate the AMPK pathway. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. One limitation of using N-(4-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methylphenyl)furan-3-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of more soluble analogs of N-(4-chloro-2-methylphenyl)furan-3-carboxamide could improve its potential for in vivo use.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)furan-3-carboxamide involves the reaction of 4-chloro-2-methylphenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQMEMBJNLLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)










